molecular formula C20H17NO2 B12610073 N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide CAS No. 648924-52-1

N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide

Cat. No.: B12610073
CAS No.: 648924-52-1
M. Wt: 303.4 g/mol
InChI Key: ZFAPHGRRLZSLKH-UHFFFAOYSA-N
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Description

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide is an organic compound that features a biphenyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide typically involves the reaction of 3-bromomethylbiphenyl with 2-hydroxybenzamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the benzamide group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The biphenyl group allows the compound to bind to hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various chemical syntheses.

    2-Hydroxybenzamide: A compound with a hydroxyl group and an amide group attached to a benzene ring, known for its biological activity.

Uniqueness

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide is unique due to the presence of both the biphenyl and benzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

648924-52-1

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

2-hydroxy-N-[(3-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C20H17NO2/c22-19-12-5-4-11-18(19)20(23)21-14-15-7-6-10-17(13-15)16-8-2-1-3-9-16/h1-13,22H,14H2,(H,21,23)

InChI Key

ZFAPHGRRLZSLKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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